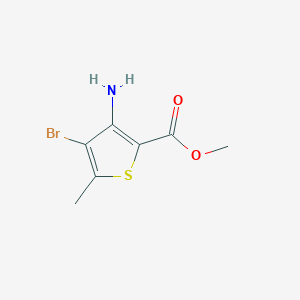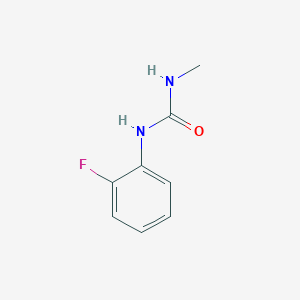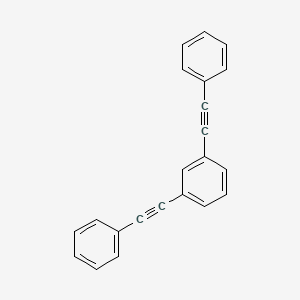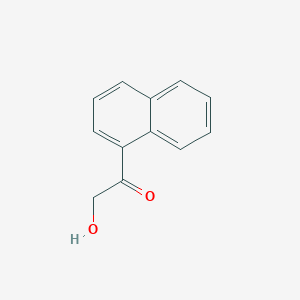
2-(3-isopropyl-1-methyl-1H-pyrazol-5-yl)ethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-isopropyl-1-methyl-1H-pyrazol-5-yl)ethanamine is an organic compound with the molecular formula C8H15N3. It is a derivative of pyrazole, a five-membered heterocyclic compound containing three carbon atoms and two nitrogen atoms. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-isopropyl-1-methyl-1H-pyrazol-5-yl)ethanamine typically involves the reaction of 2H-pyrazol-3-amine with isopropanol and methyl bromide under anhydrous conditions and nitrogen protection . The reaction proceeds as follows:
- Dissolve 2H-pyrazol-3-amine in an organic solvent.
- Slowly add isopropanol and methyl bromide.
- Allow the reaction to proceed for a specified period to obtain the product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the process is carried out in well-controlled environments to ensure safety and efficiency .
Análisis De Reacciones Químicas
Types of Reactions
2-(3-isopropyl-1-methyl-1H-pyrazol-5-yl)ethanamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where one or more atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents for substitution reactions. The conditions vary depending on the desired reaction and product .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted pyrazole derivatives .
Aplicaciones Científicas De Investigación
2-(3-isopropyl-1-methyl-1H-pyrazol-5-yl)ethanamine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for drug development.
Industry: It is used in the synthesis of dyes, pesticides, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of 2-(3-isopropyl-1-methyl-1H-pyrazol-5-yl)ethanamine involves its interaction with specific molecular targets and pathways. The compound may act on enzymes or receptors, leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparación Con Compuestos Similares
Similar Compounds
- 3-methyl-1-(propan-2-yl)-1H-pyrazol-5-amine
- 1-(3-methyl-1-phenyl-5-pyrazolyl)piperazine
- 3-(1-methyl-1H-pyrazol-5-yl)acrylic acid
Uniqueness
2-(3-isopropyl-1-methyl-1H-pyrazol-5-yl)ethanamine is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. Its versatility in synthetic applications and potential biological activities make it a valuable compound for research and industrial use .
Propiedades
Número CAS |
1328640-34-1 |
|---|---|
Fórmula molecular |
C9H17N3 |
Peso molecular |
167.25 |
Nombre IUPAC |
2-(2-methyl-5-propan-2-ylpyrazol-3-yl)ethanamine |
InChI |
InChI=1S/C9H17N3/c1-7(2)9-6-8(4-5-10)12(3)11-9/h6-7H,4-5,10H2,1-3H3 |
Clave InChI |
XOGBOWKCPKGZFZ-UHFFFAOYSA-N |
SMILES |
CC(C)C1=NN(C(=C1)CCN)C |
SMILES canónico |
CC(C)C1=NN(C(=C1)CCN)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Thieno[3,2-b]pyridin-2-ylmethanamine](/img/structure/B3046852.png)











